molecular formula C13H10ClN3O2S B13896573 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid

4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid

Cat. No.: B13896573
M. Wt: 307.76 g/mol
InChI Key: CLMLFSCEXIYDSL-UHFFFAOYSA-N
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Description

4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:

Uniqueness

What sets 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H10ClN3O2S

Molecular Weight

307.76 g/mol

IUPAC Name

4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid

InChI

InChI=1S/C13H10ClN3O2S/c1-2-10-8(3-11(20-10)13(18)19)9-5-16-17-6-7(14)4-15-12(9)17/h3-6H,2H2,1H3,(H,18,19)

InChI Key

CLMLFSCEXIYDSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C(=O)O)C2=C3N=CC(=CN3N=C2)Cl

Origin of Product

United States

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